molecular formula C11H14N2OS B6896981 2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone

2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone

Cat. No.: B6896981
M. Wt: 222.31 g/mol
InChI Key: VNDOJCVZCXVTAE-UHFFFAOYSA-N
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Description

2-Azabicyclo[221]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone is a complex organic compound featuring a bicyclic structure with nitrogen and sulfur heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the bicyclic core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include continuous flow reactions and the use of automated synthesis platforms to enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, sodium hydride.

Major Products

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.1]heptane: A simpler bicyclic structure without the thiazole ring, used in similar applications but with different reactivity and properties.

    2-Methyl-1,3-thiazole: A monocyclic compound that shares the thiazole ring but lacks the bicyclic structure, used primarily in flavor and fragrance industries.

Uniqueness

2-Azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone is unique due to its combination of a bicyclic structure with a thiazole ring, providing a distinct set of chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and structural features.

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-7-12-10(6-15-7)11(14)13-5-8-2-3-9(13)4-8/h6,8-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDOJCVZCXVTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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